molecular formula C12H7F3N2O B2865743 2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile CAS No. 312308-30-8

2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile

Cat. No.: B2865743
CAS No.: 312308-30-8
M. Wt: 252.196
InChI Key: CWFDAAVYVKTGLR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O/c13-12(14,15)10-3-1-9(2-4-10)11(18)5-8(6-16)7-17/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFDAAVYVKTGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile (C₁₂H₇F₃N₂O, MW: 252.19) features a trifluoromethylphenyl group linked to a malononitrile moiety via a ketone-bearing ethyl bridge. The electron-withdrawing trifluoromethyl group enhances electrophilicity, making the compound reactive in cyclization and condensation reactions.

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Storage at room temperature under anhydrous conditions is recommended to prevent hydrolysis of the nitrile groups.

Synthetic Methodologies

Alkylation of Malononitrile with Halogenated Ketones

The most direct route involves the reaction of malononitrile with 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone under basic conditions:

Procedure :

  • Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone :
    • 4-(Trifluoromethyl)acetophenone is brominated using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride at 80°C.
    • Yield: 78–85% (isolated via column chromatography).
  • Alkylation Reaction :
    • Malononitrile (1.2 equiv) is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.
    • 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1.0 equiv) is added dropwise, and the mixture is stirred for 12 hours at room temperature.
    • Workup: Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
    • Yield: 65–72%.

Optimization Insights :

  • Substituting NaH with DBU (1,8-diazabicycloundec-7-ene) improves yields to 80% by mitigating side reactions.
  • Solvent screening shows THF > DMF > acetonitrile in efficiency.

Multicomponent Reactions (MCRs)

A one-pot MCR adapted from Hosseini and Bayat’s protocol enables convergent synthesis:

Procedure :

  • Reactants : 4-(Trifluoromethyl)benzaldehyde (1.0 equiv), malononitrile (1.2 equiv), and cyanoacetohydrazide (1.0 equiv).
  • Conditions : Piperidine (10 mol%) in ethanol/water (3:7 v/v) at 70°C for 6 hours.
  • Mechanism :
    • Knoevenagel Condensation : Forms α,β-unsaturated intermediate.
    • Michael Addition : Cyanoacetohydrazide attacks the unsaturated nitrile.
    • Cyclization and Aromatization : Forms a pyridone intermediate, which is hydrolyzed to the target compound.
  • Yield: 60–68%.

Advantages :

  • Avoids isolation of intermediates.
  • Uses eco-friendly solvent systems.

Green Chemistry Approaches

A catalyst-free method in aqueous media aligns with principles from Vasuki et al.:

Procedure :

  • Reactants : 4-(Trifluoromethyl)benzaldehyde (1.0 equiv), malononitrile (1.5 equiv).
  • Conditions : Stirred in water at 90°C for 4 hours.
  • Workup : Filtration and washing with cold ethanol.
  • Yield: 55–62%.

Limitations :

  • Lower yields compared to organic solvents due to poor solubility.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.0 Hz, 2H, Ar–H), 7.72 (d, J = 8.0 Hz, 2H, Ar–H), 4.32 (s, 2H, CH₂), 3.91 (s, 2H, C(CN)₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 190.5 (C=O), 144.2 (CF₃–C), 126.8–129.4 (Ar–C), 115.2 (CN), 45.3 (CH₂), 38.1 (C(CN)₂).
  • IR (KBr) : 2240 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), 1320 cm⁻¹ (C–F).

Purity and Yield Comparison

Method Solvent Catalyst Yield (%) Purity (HPLC)
Alkylation THF NaH 72 98.5
Multicomponent Reaction H₂O/EtOH Piperidine 68 97.8
Green Chemistry H₂O None 62 96.2

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Anticancer Agents : Michael adducts with thiazolidinediones show PDE-3 inhibition.
  • Heterocycles : Cyclization with thiourea yields pyrimidine derivatives (e.g., 4k in ACS Omega).

Materials Science

  • Coordination Polymers : Nitrile groups bind transition metals (e.g., Cu²⁺) for catalytic frameworks.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups, depending on the reagents and conditions used .

Scientific Research Applications

2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl]malononitrile
  • CAS No.: 312308-30-8
  • Molecular Formula : C₁₂H₇F₃N₂O
  • Molecular Weight : 252.192 g/mol
  • Key Features: A malononitrile backbone linked to a ketone-bearing 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent is a strong electron-withdrawing group (EWG), enhancing electrophilicity and stability .

Physicochemical Properties :

  • Boiling Point : 412.99°C at 760 mmHg
  • Density : 1.319 g/cm³
  • Melting Point: Not explicitly reported, but analogs (e.g., phenyl-substituted derivatives) range between 129–162°C .
  • Solubility: Likely low in polar solvents due to the hydrophobic -CF₃ group; comparable derivatives are recrystallized from ethanol or toluene .

Reacting malononitrile with 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone in a base (e.g., KOH) .

Quenching with acid to precipitate the product, followed by recrystallization .

Comparison with Structural Analogs

Structural and Electronic Features

Compound Name Substituent on Phenyl Key Functional Groups Electronic Effects
Target Compound -CF₃ Malononitrile, ketone Strong EWG (-CF₃) enhances electrophilicity
2-(2-Oxo-2-phenylethyl)malononitrile -H (phenyl) Malononitrile, ketone Moderate electron withdrawal (phenyl)
2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile -OCH₃ Malononitrile, ketone Electron-donating (-OCH₃) increases resonance stabilization
2-[1-(4-Chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]malononitrile -Cl, -CH₃ Malononitrile, ketone Mixed effects: -Cl (EWG), -CH₃ (electron-donating)

Key Observations :

  • The -CF₃ group in the target compound significantly increases electrophilicity at the ketone compared to -OCH₃ or -H substituents, facilitating nucleophilic attack in cyclization reactions .
  • Methoxy (-OCH₃) derivatives exhibit enhanced resonance stabilization, altering reaction pathways (e.g., slower cyclization but improved crystallinity) .

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Yield (%)
Target Compound Not reported 412.99
2-(2-Oxo-2-phenylethyl)malononitrile 160–162 85
2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile Not reported
2-Amino-4-benzoyl-1H-pyrrole-3-carbonitrile (derivative) 297–298 60

Key Observations :

  • The target compound’s high boiling point suggests strong intermolecular interactions (e.g., dipole-dipole from -CF₃ and C≡N groups) .
  • Yields for analogs vary (60–85%), likely influenced by substituent steric/electronic effects during synthesis .

Cyclization Reactions :

  • The target compound and analogs undergo cyclization to form heterocycles (e.g., pyrroles, furans) when reacted with amines or ammonium acetate . For example: 2-(2-Oxo-2-phenylethyl)malononitrile forms 2-amino-4-benzoyl-1H-pyrrole-3-carbonitrile (60% yield) . The -CF₃ group may accelerate cyclization due to increased electrophilicity but reduce nucleophilicity in subsequent steps .

Spectroscopic Data Comparison

Feature Target Compound 2-(2-Oxo-2-phenylethyl)malononitrile 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile
IR (C≡N stretch) ~2211 cm⁻¹ 2211 cm⁻¹ ~2208 cm⁻¹
¹³C NMR (Carbonyl) ~195 ppm 194.83 ppm 194.47 ppm
¹H NMR (CH₂) δ 4.11 (d, J = 8 Hz) δ 3.05–3.14 (s, CH₃)

Key Observations :

  • Similar nitrile and carbonyl IR/NMR profiles across analogs confirm structural consistency in the malononitrile-ketone backbone .
  • -CF₃ substituents may downfield-shift adjacent carbons in ¹³C NMR due to electronegativity .

Biological Activity

2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile (CAS Number: 312308-30-8) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₁₂H₇F₃N₂O
  • Molecular Weight : 252.19 g/mol
  • LogP : 2.94156
  • PSA (Polar Surface Area) : 64.65 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing starting materials that contain the trifluoromethyl group due to its significant influence on biological activity and pharmacological properties.

Antitumor Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor activities. For instance, derivatives of malononitrile have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Compound TypeActivityReference
Malononitrile DerivativesAntitumor
Trifluoromethyl CompoundsCytotoxicity

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies suggest that malononitrile derivatives can exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

MicroorganismActivityReference
Staphylococcus aureusInhibition
Candida albicansInhibition

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Case Studies

  • Antitumor Activity : In a study involving various cancer cell lines, compounds structurally related to this compound demonstrated IC50 values in the micromolar range, indicating potent antitumor effects.
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
    • Results : Significant reduction in cell viability was observed after treatment with these compounds.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several malononitrile derivatives against clinical isolates of bacteria and fungi.
    • Findings : The compound showed comparable efficacy to standard antibiotics, highlighting its potential as a lead compound for further development.

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